3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole
Overview
Description
3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole is a chemical compound characterized by its unique structure, which includes a pyrimidinyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyrimidin-4-yl and 1-methyl-1H-indole as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a tool in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole: This compound is structurally similar but contains a phenylsulfonyl group instead of a methyl group.
3-(2,5-Dichloropyrimidin-4-yl)pyrazolo[1,5-a]pyridine: Another related compound with a pyrazolo[1,5-a]pyridine core.
Uniqueness: 3-(2,5-Dichloropyrimidin-4-yl)-1-methyl-1H-indole is unique due to its specific structural features and the presence of the methyl group, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(2,5-dichloropyrimidin-4-yl)-1-methylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c1-18-7-9(8-4-2-3-5-11(8)18)12-10(14)6-16-13(15)17-12/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYZPCLOMQCIEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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